![molecular formula C9H7N3O B1483821 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098046-78-5](/img/structure/B1483821.png)
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetonitrile (2-FPAN) is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used for various purposes, including synthesis, reaction intermediates, and catalysts. 2-FPAN is also used in biochemistry and physiology, as it can be used to modify proteins and enzymes, as well as to study their structure and function. Additionally, it can be used to study the mechanisms of action of various drugs, as well as to develop new drugs.
Scientific Research Applications
Photoreactive Studies
Compounds with furan rings have been studied for their photoreactive properties. For example, photolysis of chromenones with furan rings has been carried out to form different dimeric photoproducts in aerated solutions .
Antibacterial Synthesis
Furan and pyrazole scaffolds have been used in the design and synthesis of nitrofurantoin analogues, which show promise as antibacterial agents .
Anticancer Research
Furan-linked compounds have been synthesized and tested for anticancer activity. Specifically, compounds with furan and 1,3,4-thiadiazole rings showed high activity against human liver carcinoma cells .
Mechanism of Action
Furan Derivatives and Their Biological Activity
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds have been found to have anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties .
Environmental Factors and Furan Derivatives
The environment can influence the action, efficacy, and stability of furan derivatives. For example, photolysis of certain furan derivatives was carried out at their longest absorption band using cyclohexane and acetonitrile as solvents, in both aerated and de-aerated solutions . Different dimeric photoproducts were formed with both chromenones in aerated solutions . This suggests that environmental factors such as light and oxygen can influence the chemical reactions of furan derivatives.
properties
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-3-4-12-7-8(6-11-12)9-2-1-5-13-9/h1-2,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZKRCFVMYXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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